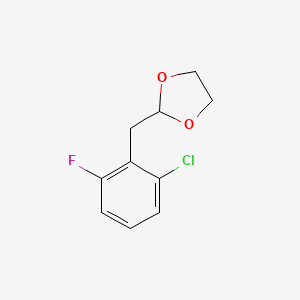

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a useful research compound. Its molecular formula is C10H10ClFO2 and its molecular weight is 216.63 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene is a chemical compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

The compound's structure can be represented as follows:

- Chemical Formula : C10H10ClF O2

- CAS Number : Not specifically listed in the available literature but can be identified through its systematic name.

This compound features a chloro and a fluoro substituent on a benzene ring, along with a dioxolane moiety, which may contribute to its biological activities.

Antiviral Properties

Recent studies have indicated that compounds similar to this compound exhibit antiviral activity. For instance, derivatives of dioxolane compounds have been shown to inhibit viral replication in various assays. The mechanism often involves interference with viral entry or replication processes.

Case Study : In a study investigating dioxolane derivatives, it was found that certain compounds demonstrated significant antiviral effects against HIV and other viruses. The EC50 values for these compounds were reported in the low micromolar range, suggesting effective inhibition at relatively low concentrations .

Antitumor Activity

The biological activity of this compound may also extend to antitumor effects. Compounds with similar structures have been evaluated for their cytotoxicity against various cancer cell lines.

Research Findings : A related dioxolane compound showed IC50 values of approximately 1.9 µg/mL against HCT-116 (colon cancer) and 2.3 µg/mL against MCF-7 (breast cancer) cell lines. These values indicate promising potential as anticancer agents when compared to standard chemotherapeutics like doxorubicin .

The biological activities of this compound can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in viral replication and tumor growth.

- Interference with Cell Signaling Pathways : Dioxolane derivatives may modulate signaling pathways that are crucial for cell proliferation and survival.

- Induction of Apoptosis : Certain studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to programmed cell death.

Data Tables

Aplicaciones Científicas De Investigación

Pharmaceutical Development

1-Chloro-3-fluoro-2-(1,3-dioxolan-2-ylmethyl)benzene has been investigated for its potential as an active pharmaceutical ingredient (API). Its unique structure may confer specific biological activities, making it a candidate for drug formulation. The compound can serve as a scaffold for synthesizing novel drugs targeting various diseases.

Case Study : A patent describes the compound's use as an inhibitor of potassium channels, which are crucial in regulating cellular excitability and neurotransmitter release. This suggests potential applications in treating neurological disorders and cardiac conditions .

Material Science

The compound's properties allow it to be used in creating advanced materials, particularly those requiring chemical stability and resistance to environmental factors. Its fluorinated structure enhances hydrophobicity and chemical inertness, making it suitable for coatings and sealants.

Data Table: Comparison of Coating Properties

| Property | This compound | Conventional Coatings |

|---|---|---|

| Hydrophobicity | High | Moderate |

| Chemical Resistance | Excellent | Variable |

| Thermal Stability | High | Low to Moderate |

Cosmetic Formulations

Research indicates that compounds similar to this compound are being explored in cosmetic formulations due to their ability to enhance skin hydration and texture. The incorporation of such compounds can improve the sensory properties of cosmetic products .

Case Study : A study utilized experimental design techniques to develop topical formulations that included similar dioxolane derivatives. The formulations were evaluated for their moisturizing properties and sensory characteristics, highlighting the effectiveness of dioxolane-based compounds in cosmetic applications .

Propiedades

IUPAC Name |

2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClFO2/c11-8-2-1-3-9(12)7(8)6-10-13-4-5-14-10/h1-3,10H,4-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWJKXBZZDXBIQA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)CC2=C(C=CC=C2Cl)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClFO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373942 |

Source

|

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.63 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

842124-01-0 |

Source

|

| Record name | 2-[(2-chloro-6-fluorophenyl)methyl]-1,3-dioxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.